2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a cyclopropyl group, and a pyrazinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide typically involves multiple steps:
Formation of the pyrazinyl intermediate: This step involves the reaction of pyrazine with an appropriate reagent to introduce the 2-oxo-2-pyrazinyl group.
Chlorination: The chloro group is introduced via a chlorination reaction, typically using thionyl chloride or phosphorus pentachloride.
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide has a range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved can vary based on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide: shares similarities with other acetamide derivatives, such as N-cyclopropylacetamide and N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide.
Unique Features: The presence of the chloro group and the specific arrangement of functional groups in this compound confer unique chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound notable for its unique structure, which includes a chloro group, a cyclopropyl moiety, and a pyrazinyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazinyl Intermediate : The reaction of pyrazine with appropriate reagents to introduce the 2-oxo-2-pyrazinyl group.
- Chlorination : Introduction of the chloro group using thionyl chloride or phosphorus pentachloride.
- Amidation : The final step involves forming the acetamide group through amidation with acetic anhydride or acetyl chloride.
Antimicrobial and Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antitumor activities. For instance, related pyrazole derivatives have shown efficacy against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum with EC50 values comparable to commercial fungicides . Moreover, studies have demonstrated that similar compounds possess inhibitory effects on human tumor cell lines, including HL-60 and BGC-823, suggesting potential applications in cancer therapy .
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various cellular pathways, influencing processes such as apoptosis and proliferation in cancer cells .
Case Study 1: Antitumor Activity
A study focused on pyrazole compounds reported that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating their potential as lead compounds for further development in cancer therapeutics .
Case Study 2: Antifungal Efficacy
Another investigation into the fungicidal properties of related compounds revealed that certain derivatives had EC50 values as low as 2.12 µg/mL against B. cinerea, highlighting their effectiveness compared to established fungicides . This suggests that this compound could play a role in agricultural applications.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-Cyclopropylacetamide | Cyclopropyl moiety | Moderate antitumor activity |
N-(2-Oxo-2-pyrazin-2-yl)acetamide | Pyrazinyl group | Antifungal properties |
2-Chloro-N-cyclopropyl-N-(...) | Chloro & cyclopropyl groups | Enhanced antimicrobial & antitumor activity |
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-5-11(17)15(8-1-2-8)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUQOFBBGXAEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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